2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The compound 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide features a 1H-indole scaffold substituted with an isopropyl group at the N1 position and an acetamide linker connected to a 3,4,5-trimethoxyphenyl moiety. This structural architecture is common in molecules targeting tubulin polymerization, a mechanism critical in anticancer drug development . The trimethoxyphenyl group is a hallmark of colchicine-binding site inhibitors, while the indole core enhances hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)24-13-15(17-8-6-7-9-18(17)24)10-21(25)23-16-11-19(26-3)22(28-5)20(12-16)27-4/h6-9,11-14H,10H2,1-5H3,(H,23,25) |
InChI Key |
MAKFYMMGPRFQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the coupling of an indole derivative with a trimethoxyphenyl acetamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a suitable solvent such as dichloromethane under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Indole-Based Acetamide Derivatives
N-((1-Methyl-1H-Indol-3-yl)Methyl)-N-(3,4,5-Trimethoxyphenyl)Acetamide Derivatives
- Structure : Substitution of the isopropyl group with a methyl group at the indole N1 position and a pyrazole/triazole moiety at the acetamide side chain.
- Activity: Compound 7d (IC50 = 0.34–0.86 μM against HeLa, MCF-7, and HT-29 cells) demonstrates superior antiproliferative activity compared to the reference drug 5-fluorouracil (IC50 = 18.60 μM).
- Mechanism : Arrests the cell cycle at the G2/M phase and inhibits tubulin polymerization via colchicine-binding site interactions .
N-[(Z)-2-[1-(Triisopropylsilyl)-1H-Indol-3-yl]-2-(Triisopropylsilyloxy)Vinyl]-2-(3,4,5-Trimethoxyphenyl)Acetamide
- Structure : Incorporates triisopropylsilyl groups on the indole N1 and vinyl oxygen, increasing hydrophobicity and stability.
- Activity : Primarily studied for synthetic stability rather than biological activity. The bulky silyl groups likely reduce bioavailability but highlight structural versatility in indole modifications .
Quinazolinone-Thioacetamide Analogues
2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)Thio]-N-(3,4,5-Trimethoxyphenyl)Acetamide (Compound 10)
- Structure: Replaces the indole core with a quinazolinone ring and introduces a thioacetamide linker.
- Activity: Moderate antitumor activity (GI50 = 24% MGI) compared to reference drugs. The quinazolinone-thioacetamide scaffold shows reduced potency relative to indole-based derivatives, possibly due to altered binding kinetics .
N-(4-Chlorophenyl)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)Thio]Acetamide (Compound 7)
- Structure : Features a 4-chlorophenyl substituent on the acetamide nitrogen.
- Activity: Higher activity (GI50 = 47% MGI) than non-halogenated analogues, indicating electron-withdrawing groups enhance target affinity .
Thiazolidinone and Thiazole Derivatives
2-{[4-Oxo-2-Thioxo-5-(3,4,5-Trimethoxybenzylidene)-1,3-Thiazolidin-3-yl]Amino}-2-Thioxo-N-(3,4,5-Trimethoxyphenyl)Acetamide (Compound 22)
- Structure: Contains a thiazolidinone ring conjugated with a trimethoxybenzylidene group.
- The dual thioxo groups may improve metal chelation but reduce cell permeability .
2-{[5-(5-Chloro-2-Hydroxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Amino}-2-Thioxo-N-(3,4,5-Trimethoxyphenyl)Acetamide (Compound 27)
- Structure : Substituted with a chloro-hydroxybenzylidene moiety.
- Activity: Enhanced activity over non-halogenated analogues (IC50 = 8.2 μM), suggesting halogenation improves target binding .
Chromene and Triazolopyridazine Analogues
2-[(5-Hydroxy-2,2-Dimethyl-4-Oxo-3,4-Dihydro-2H-Chromen-7-yl)Oxy]-N-(3,4,5-Trimethoxyphenyl)Acetamide
- Structure : Chromene core with a hydroxy-oxo group and acetamide linkage.
- Activity: Limited biological data, but the chromene system may confer antioxidant properties, diverging from the indole scaffold’s tubulin-targeting mechanism .
2-[6-(tert-Butylsulfanyl)-3-Oxo-2H,3H-[1,2,4]Triazolo[4,3-b]Pyridazin-2-yl]-N-(3,4,5-Trimethoxyphenyl)Acetamide
Structural and Activity Comparison Table
Key Findings and Implications
- Indole vs. Quinazolinone: Indole derivatives generally exhibit higher antitumor potency due to optimized tubulin binding, while quinazolinones offer modularity for substituent-driven activity .
- Substituent Effects : Halogenation (e.g., Cl, Br) and electron-withdrawing groups enhance activity across multiple scaffolds .
- Steric Considerations : Bulky groups (e.g., isopropyl, silyl) may reduce bioavailability but improve target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
